In Vivo Antileukemic Efficacy Comparable to Methotrexate in the L1210 Murine Model
5,10-Dideazaaminopterin demonstrates in vivo antileukemic activity against L1210 leukemia that is statistically comparable to that of methotrexate [1]. This parity in efficacy is critical, as it validates the compound's potential as a research tool in leukemia models while offering a distinct chemical structure that may circumvent specific resistance mechanisms associated with methotrexate.
| Evidence Dimension | In vivo antitumor activity |
|---|---|
| Target Compound Data | Significant in vivo activity |
| Comparator Or Baseline | Methotrexate (significant in vivo activity) |
| Quantified Difference | Comparable activity (no statistical difference reported) |
| Conditions | L1210 murine leukemia model |
Why This Matters
This direct comparison confirms that 5,10-dideazaaminopterin is not an inferior analog but a viable alternative with equivalent in vivo potency, enabling researchers to explore antifolate biology with a structurally distinct tool compound.
- [1] Taylor EC, Harrington PJ, Fletcher SR, Beardsley GP, Moran RG. Synthesis of the antileukemic agents 5,10-dideazaaminopterin and 5,10-dideaza-5,6,7,8-tetrahydroaminopterin. J Med Chem. 1985 Jul;28(7):914-21. View Source
